molecular formula C22H26N4O4 B10957736 N'~1~,N'~6~-bis[(1E)-1-(3-hydroxyphenyl)ethylidene]hexanedihydrazide

N'~1~,N'~6~-bis[(1E)-1-(3-hydroxyphenyl)ethylidene]hexanedihydrazide

Cat. No.: B10957736
M. Wt: 410.5 g/mol
InChI Key: CCPGDHXRYSDEHI-DFEHQXHXSA-N
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Description

N’~1~,N’~6~-bis[(1E)-1-(3-hydroxyphenyl)ethylidene]hexanedihydrazide is a complex organic compound known for its unique chemical structure and properties. It belongs to the class of Schiff bases, which are compounds typically formed by the condensation of primary amines with carbonyl compounds. This particular compound is characterized by the presence of two 3-hydroxyphenyl groups attached to a hexanedihydrazide backbone through ethylidene linkages.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’~1~,N’~6~-bis[(1E)-1-(3-hydroxyphenyl)ethylidene]hexanedihydrazide typically involves the condensation reaction between hexanedihydrazide and 3-hydroxyacetophenone. The reaction is usually carried out in a solvent such as methanol or ethanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and purified by recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’~1~,N’~6~-bis[(1E)-1-(3-hydroxyphenyl)ethylidene]hexanedihydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazide groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding quinones or carboxylic acids.

    Reduction: Formation of reduced hydrazide derivatives.

    Substitution: Formation of substituted hydrazide compounds.

Mechanism of Action

The mechanism of action of N’~1~,N’~6~-bis[(1E)-1-(3-hydroxyphenyl)ethylidene]hexanedihydrazide involves its ability to form stable complexes with metal ions. These metal complexes can interact with biological targets, such as enzymes and DNA, leading to various biological effects. The compound’s hydrazide groups can also participate in hydrogen bonding and other non-covalent interactions, enhancing its binding affinity to molecular targets .

Comparison with Similar Compounds

Similar Compounds

  • N’~1~,N’~6~-bis[(1E)-1-(2-hydroxyphenyl)ethylidene]hexanedihydrazide
  • N’~1~,N’~6~-bis[(1E)-1-(4-hydroxyphenyl)ethylidene]hexanedihydrazide

Uniqueness

N’~1~,N’~6~-bis[(1E)-1-(3-hydroxyphenyl)ethylidene]hexanedihydrazide is unique due to the position of the hydroxy group on the phenyl ring, which can influence its chemical reactivity and biological activity. The 3-hydroxyphenyl group provides distinct steric and electronic properties compared to the 2-hydroxy and 4-hydroxy analogs, potentially leading to different interaction profiles with biological targets and metal ions .

Properties

Molecular Formula

C22H26N4O4

Molecular Weight

410.5 g/mol

IUPAC Name

N,N'-bis[(E)-1-(3-hydroxyphenyl)ethylideneamino]hexanediamide

InChI

InChI=1S/C22H26N4O4/c1-15(17-7-5-9-19(27)13-17)23-25-21(29)11-3-4-12-22(30)26-24-16(2)18-8-6-10-20(28)14-18/h5-10,13-14,27-28H,3-4,11-12H2,1-2H3,(H,25,29)(H,26,30)/b23-15+,24-16+

InChI Key

CCPGDHXRYSDEHI-DFEHQXHXSA-N

Isomeric SMILES

C/C(=N\NC(=O)CCCCC(=O)N/N=C(/C1=CC(=CC=C1)O)\C)/C2=CC(=CC=C2)O

Canonical SMILES

CC(=NNC(=O)CCCCC(=O)NN=C(C)C1=CC(=CC=C1)O)C2=CC(=CC=C2)O

Origin of Product

United States

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